Propyl 4-[4-(butan-2-yl)phenyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate
Overview
Description
Propyl 4-(4-sec-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[4-(butan-2-yl)phenyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring, the introduction of the sec-butylphenyl group, and the attachment of the methoxybenzoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The optimization of reaction conditions and the use of efficient purification techniques are essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(4-sec-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Propyl 4-(4-sec-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a component in biological assays.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Propyl 4-[4-(butan-2-yl)phenyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and compounds with sec-butylphenyl or methoxybenzoyl groups. Examples include:
Uniqueness
Propyl 4-(4-sec-butylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions and reactivity compared to other similar compounds.
Properties
IUPAC Name |
propyl 4-(4-butan-2-ylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4S/c1-6-16-32-27(30)24-23(20-10-8-19(9-11-20)17(3)7-2)18(4)33-26(24)28-25(29)21-12-14-22(31-5)15-13-21/h8-15,17H,6-7,16H2,1-5H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFXVSWCSAGGJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)CC)C)NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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